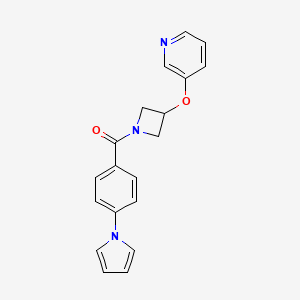

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromophenyl pyrrole and 3-hydroxypyridine.

Formation of Pyrrole Derivative: The 4-bromophenyl pyrrole can be synthesized through a Suzuki coupling reaction between 4-bromophenyl boronic acid and pyrrole under palladium catalysis.

Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol, under acidic conditions.

Final Coupling: The final step involves coupling the pyrrole derivative with the azetidine precursor in the presence of a base like potassium carbonate and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

化学反応の分析

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring (a four-membered nitrogen-containing heterocycle) undergoes nucleophilic substitution reactions, particularly at the nitrogen atom or adjacent carbons. Key findings include:

For example, reaction with methyl iodide in DMF produces N-methylated azetidine derivatives , enhancing solubility for pharmacological applications . Acidic hydrolysis of the azetidine ring generates 3-(pyridin-3-yloxy)propanamide intermediates.

Cycloaddition Involving the Pyrrole Moiety

The pyrrole ring participates in cycloaddition reactions, leveraging its aromaticity and electron-rich nature:

Nitration under mild conditions selectively modifies the pyrrole ring without affecting the azetidine or pyridine groups . Click chemistry with azides generates triazole derivatives, which are valuable in bioorthogonal labeling.

Carbonyl Group Reactivity: Nucleophilic Acyl Substitutions

The ketone group undergoes nucleophilic acyl substitutions, enabling functionalization:

Grignard reagents like methylmagnesium bromide yield tertiary alcohols , while reductive amination with benzylamine produces secondary amines with retained heterocyclic motifs .

Oxidation and Reduction Reactions

The compound’s pyridine and pyrrole groups participate in redox transformations:

Pyridine N-oxidation improves solubility and binding affinity in medicinal chemistry contexts . Catalytic hydrogenation of the pyrrole ring is selective and preserves the azetidine structure .

科学的研究の応用

Medicinal Chemistry Applications

-

Antifungal Agents :

The compound has been identified as a potential antifungal agent. Research indicates that derivatives of pyrrole, including this compound, exhibit significant antifungal activity against various pathogens. The mechanism likely involves the disruption of fungal cell membrane integrity, which is critical for their survival . -

Protein Kinase Inhibition :

The structure of this compound suggests potential activity as a protein kinase inhibitor. Protein kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Studies have shown that modifications to the pyrrole and pyridine moieties can enhance selectivity and potency against specific kinases . -

Antioxidant Properties :

Some derivatives of related compounds have demonstrated antioxidant activity, which is essential in combating oxidative stress-related diseases. The presence of the pyrrole structure may contribute to radical scavenging capabilities, making it a candidate for further exploration in antioxidant therapies .

Material Science Applications

-

Organic Light Emitting Diodes (OLEDs) :

Compounds with similar structures have been investigated for use in OLEDs due to their electronic properties. The conjugated system formed by the pyrrole and phenyl groups can facilitate charge transport, which is vital for efficient light emission . -

Polymer Chemistry :

The compound can serve as a building block for synthesizing polymers with tailored properties. Its unique functional groups allow for copolymerization with other monomers, leading to materials with specific mechanical and thermal properties suitable for various applications, including coatings and composites .

Case Study 1: Antifungal Activity

A study published in Google Patents explored the antifungal properties of pyrrole derivatives, including those similar to (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. The results indicated that certain modifications enhanced the efficacy against Candida species, providing a foundation for developing new antifungal therapies .

Case Study 2: Protein Kinase Inhibition

Research conducted on a series of pyridine-based compounds showed that specific analogs exhibited promising inhibition against several protein kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for better selectivity and potency .

作用機序

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The pyrrole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. The azetidine ring can introduce strain into the molecule, enhancing its reactivity and binding affinity.

類似化合物との比較

Similar Compounds

(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the azetidine and pyridine moieties, resulting in different reactivity and applications.

(3-(pyridin-3-yloxy)phenyl)methanone: Lacks the pyrrole and azetidine rings, affecting its biological activity and chemical properties.

Uniqueness

The combination of pyrrole, pyridine, and azetidine rings in (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone provides a unique scaffold that can engage in diverse chemical reactions and biological interactions, making it a versatile compound for various applications.

This compound in scientific research and industrial applications

生物活性

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of a pyrrole derivative, which is subsequently modified to include a phenyl and azetidine moiety. The general synthetic route can be outlined as follows:

- Formation of Pyrrole : Starting from appropriate aromatic precursors, the pyrrole ring is synthesized through cyclization reactions.

- Azetidine Construction : The azetidine ring is introduced via nucleophilic substitution reactions involving suitable halides and amines.

- Final Coupling : The final compound is obtained by coupling the pyrrole and azetidine components, often using coupling agents or catalysts to facilitate the reaction.

Antifungal and Antimicrobial Properties

Research indicates that compounds containing pyrrole and azetidine structures exhibit significant antifungal and antimicrobial activities. For instance, a study highlighted that similar pyrrole derivatives showed enhanced antifungal effects against various strains, suggesting that the incorporation of the pyrrole moiety may be crucial for biological activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. Specifically, compounds targeting dopamine receptors have shown promise in protecting neuronal cells from degeneration, which could be beneficial in treating conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Enhances potency against fungal strains |

| Alteration of alkyl chain length on azetidine | Affects receptor binding affinity |

| Variation in substituents on the pyrrole ring | Modulates antioxidant capacity |

These modifications can lead to improved selectivity and efficacy against specific biological targets.

Case Study 1: Antifungal Activity

In a comparative study, several pyrrole-based compounds were synthesized and screened for antifungal activity against Candida albicans. The results indicated that derivatives with the azetidine moiety exhibited significantly lower Minimum Inhibitory Concentrations (MICs), demonstrating enhanced antifungal properties compared to their non-pyrrole counterparts .

Case Study 2: Neuroprotective Effects

A study published in Pharmacology Reports evaluated the neuroprotective effects of a related compound on dopaminergic neurons in vitro. The findings revealed that treatment with the compound resulted in reduced apoptosis and increased cell viability under oxidative stress conditions, suggesting its potential therapeutic application in neurodegenerative diseases .

特性

IUPAC Name |

(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGYALJKQVLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。